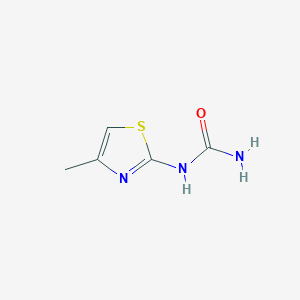
1,2,4-Oxadiazole, 3-(3-nitrophenyl)-5-(1-pyrrolidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Oxadiazole, 3-(3-nitrophenyl)-5-(1-pyrrolidinylmethyl)- is a heterocyclic compound that contains an oxadiazole ring. Compounds containing the oxadiazole ring are known for their diverse biological activities and applications in medicinal chemistry. The presence of the nitrophenyl and pyrrolidinylmethyl groups may impart unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of appropriate precursors. One common method is the reaction of amidoximes with carboxylic acids or their derivatives under dehydrating conditions. For this specific compound, the synthesis might involve:
Step 1: Preparation of the amidoxime precursor.
Step 2: Reaction with a carboxylic acid derivative containing the 3-nitrophenyl group.
Step 3: Cyclization to form the oxadiazole ring.
Step 4: Introduction of the pyrrolidinylmethyl group through alkylation or similar reactions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Oxadiazole derivatives can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group may be susceptible to oxidation under certain conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of nitro-oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
1,2,4-Oxadiazole derivatives have been studied for various applications, including:
Chemistry: Used as intermediates in organic synthesis.
Biology: Potential antimicrobial, antifungal, and antiviral agents.
Medicine: Investigated for their potential as anti-inflammatory, anticancer, and neuroprotective agents.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazole derivatives depends on their specific biological activity. For example:
Antimicrobial Activity: May involve the inhibition of bacterial enzymes or disruption of cell membranes.
Anticancer Activity: Could involve the induction of apoptosis or inhibition of cell proliferation through interaction with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: The parent compound without additional substituents.
3-(3-Nitrophenyl)-1,2,4-oxadiazole: Lacks the pyrrolidinylmethyl group.
5-(1-Pyrrolidinylmethyl)-1,2,4-oxadiazole: Lacks the nitrophenyl group.
Uniqueness
The combination of the 3-nitrophenyl and 1-pyrrolidinylmethyl groups in 1,2,4-oxadiazole, 3-(3-nitrophenyl)-5-(1-pyrrolidinylmethyl)- may impart unique properties such as enhanced biological activity or specific interactions with molecular targets.
Properties
CAS No. |
89250-42-0 |
|---|---|
Molecular Formula |
C13H14N4O3 |
Molecular Weight |
274.28 g/mol |
IUPAC Name |
3-(3-nitrophenyl)-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H14N4O3/c18-17(19)11-5-3-4-10(8-11)13-14-12(20-15-13)9-16-6-1-2-7-16/h3-5,8H,1-2,6-7,9H2 |
InChI Key |
MJAQLXGMCDUWPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,6-trimethyl-N-(propan-2-yl)benzenesulfonamide](/img/structure/B14144002.png)
![4-{(E)-[4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)phenyl]diazenyl}benzonitrile](/img/structure/B14144006.png)
![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone](/img/structure/B14144020.png)
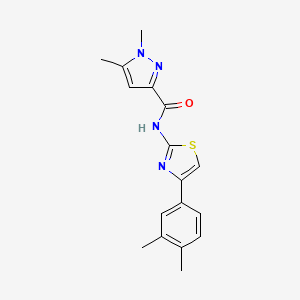
![(3Z)-2-oxo-3-spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-ylidenepropanehydrazide](/img/structure/B14144049.png)
![3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14144056.png)
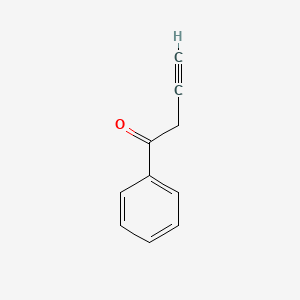
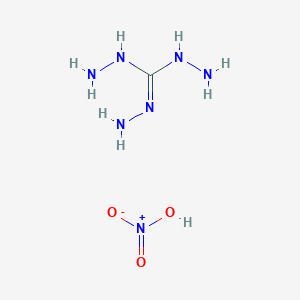
![2-[(3-Methoxybenzyl)amino]-2-oxoethyl 3-fluoro-4-methoxybenzoate](/img/structure/B14144079.png)
![1-(2-Bromoethyl)spiro[2.2]pentane](/img/structure/B14144086.png)

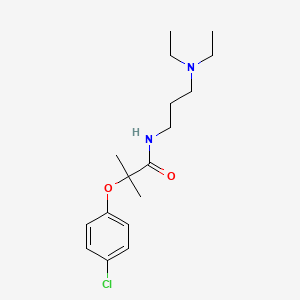
![3-(6-Aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol](/img/structure/B14144111.png)
